molecular formula C10H14FNO B13590158 3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol

3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol

Cat. No.: B13590158
M. Wt: 183.22 g/mol
InChI Key: RJYCYJFOKKJHEE-UHFFFAOYSA-N
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Description

3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol is an organic compound that belongs to the class of propanolamines. It features a primary amine and a primary alcohol functional group, making it both a primary amine and a primary alcohol. The compound’s molecular formula is C10H14FNO, and it has a molecular weight of 183.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The compound’s primary amine and alcohol groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol is unique due to the presence of both a fluoro and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-amino-3-(4-fluoro-3-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7-6-8(2-3-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3

InChI Key

RJYCYJFOKKJHEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CCO)N)F

Origin of Product

United States

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